molecular formula C14H17ClN2O4S B2391368 (E)-N'-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)methanimidamide; oxalic acid CAS No. 380491-50-9

(E)-N'-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)methanimidamide; oxalic acid

Cat. No.: B2391368
CAS No.: 380491-50-9
M. Wt: 344.81
InChI Key: MSXUBISFJAMOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)methanimidamide; oxalic acid is a complex organic compound that combines a substituted methanimidamide with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)methanimidamide typically involves the reaction of 4-chlorobenzaldehyde with prop-2-en-1-amine and ethyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methanimidamide structure. The resulting compound is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)methanimidamide involves its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the imidamide structure can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)methanimidamide: Lacks the ethylsulfanyl group.

    N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)(methylsulfanyl)methanimidamide: Contains a methylsulfanyl group instead of ethylsulfanyl.

    N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)acetamidamide: Contains an acetamidamide group instead of methanimidamide.

Uniqueness

N’-(4-chlorophenyl)-N-(prop-2-en-1-yl)(ethylsulfanyl)methanimidamide is unique due to the presence of both the ethylsulfanyl group and the methanimidamide structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(4-chlorophenyl)-N'-prop-2-enylcarbamimidothioate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2S.C2H2O4/c1-3-9-14-12(16-4-2)15-11-7-5-10(13)6-8-11;3-1(4)2(5)6/h3,5-8H,1,4,9H2,2H3,(H,14,15);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXUBISFJAMOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NCC=C)NC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.